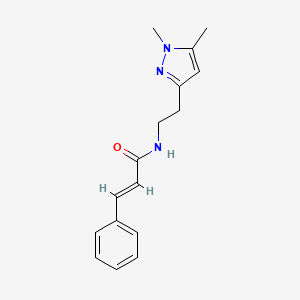

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

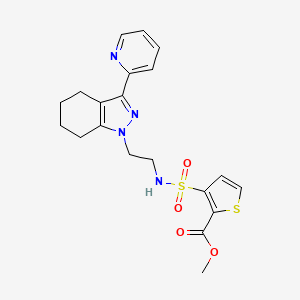

Overview

Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The structure of pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact structure of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide” would require more specific information or computational chemistry methods to determine.Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific reactions involving “this compound” would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For pyrazoles, these properties can vary widely depending on the specific substituents attached to the pyrazole ring .Scientific Research Applications

Reaction Mechanisms and Synthesis

- Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea in dimethylformamide, involving ANRORC rearrangement followed by N-formylation, to give N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing the complex reaction mechanisms these compounds can undergo (Ledenyova et al., 2018).

Antimicrobial Activity

- Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles, were synthesized from cinnamamide derivatives and showed antimicrobial activity. The chlorosubstituted imidazolyl cinnamamide derivative displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, indicating the potential of these compounds for antimicrobial applications (Padmavathi et al., 2011).

Luminescence Enhancement

- The use of N,N-Dimethylformamide (DMF) as a drying control chemical additive in spray pyrolysis enhanced the photoluminescence intensity and morphology of Y2O3:Eu particles. This illustrates how modifications in the synthesis process can significantly improve the luminous properties of materials, relevant for applications in lighting and display technologies (Jung et al., 2008).

Anticancer Activity

- Novel synthesis techniques for pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Molecular Interaction Studies

- Ethyl p-(dimethylamino)cinnamate (EDAC) was utilized as a fluorescence probe to monitor the interaction between bovine serum albumin (BSA) and sodium dodecyl sulfate (SDS), showcasing the application of chemically similar compounds in studying protein-surfactant interactions (Das et al., 1997).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities , making them of interest in the development of new pesticides and other bioactive compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole-containing compounds have been found to exhibit low toxicity , the safety and hazards of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide” would need to be determined through specific testing.

Future Directions

Properties

IUPAC Name |

(E)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-13-12-15(18-19(13)2)10-11-17-16(20)9-8-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINDVCOHOKVFJI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C)CCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)

![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)

![N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2650938.png)

![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)